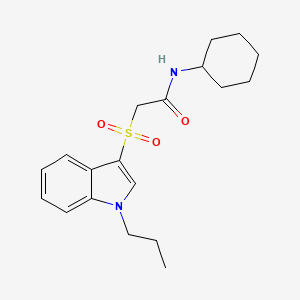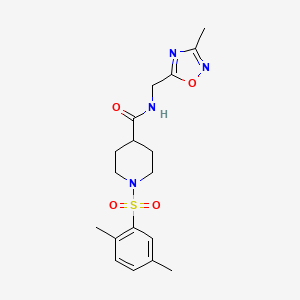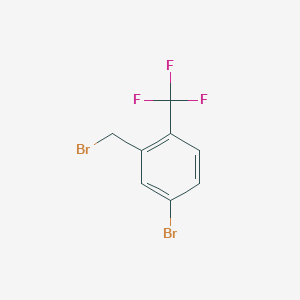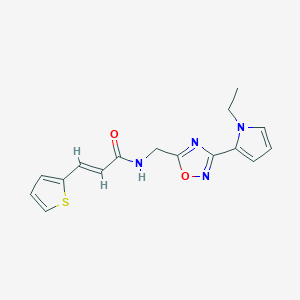
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-((4-fluorophenyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-((4-fluorophenyl)thio)acetamide, also known as ML352, is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications. ML352 has been synthesized using a variety of methods, and its mechanism of action has been studied in detail.
科学的研究の応用
Catalytic Hydrogenation and Green Synthesis
Research on similar compounds, like N-(3-Amino-4-methoxyphenyl)acetamide, focuses on green synthesis methods involving catalytic hydrogenation, indicating an interest in environmentally friendly production processes for pharmaceutical intermediates (Zhang Qun-feng, 2008).
Metabolism and Toxicological Studies
Comparative studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes shed light on the metabolic pathways and potential toxicological impacts of structurally related compounds, suggesting an area of application in assessing human health risks (S. Coleman et al., 2000).
Herbicide Analysis and Environmental Monitoring
Research on the detection of herbicides and their degradation products in natural water showcases the environmental monitoring and analytical chemistry applications of acetamide derivatives, providing a framework for studying the environmental fate of related chemicals (L. Zimmerman et al., 2002).
Inhibition Studies on Biological Systems
Studies on the inhibition of fatty acid synthesis by chloroacetamides in algae suggest potential applications in understanding the biochemical interactions and effects of similar compounds on biological systems, indicating a research direction in biochemistry and molecular biology (H. Weisshaar & P. Böger, 1989).
Ligand-Protein Interactions and Photovoltaic Efficiency
Spectroscopic studies and ligand-protein interaction analyses of benzothiazolinone acetamide analogs, along with their photovoltaic efficiency modeling, illustrate the multifaceted applications of acetamide derivatives in drug design, renewable energy research, and material science (Y. Mary et al., 2020).
Novel Syntheses and Anticancer Activities
The synthesis and evaluation of novel compounds for their potential VEGF-A inhibition capabilities underscore the ongoing research in medicinal chemistry aimed at discovering new anticancer agents, suggesting a significant application area for similar acetamide derivatives (T. Prashanth et al., 2014).
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2S/c1-18(23-2,13-4-3-5-14(19)10-13)12-21-17(22)11-24-16-8-6-15(20)7-9-16/h3-10H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFWLFVCVLGYIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-((4-fluorophenyl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)



![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)


![N-(4-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2406055.png)
![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)
![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)
![Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate](/img/structure/B2406059.png)
